molecular formula C11H13NO3 B6599677 2-[4-(dimethylcarbamoyl)phenyl]acetic acid CAS No. 883715-27-3

2-[4-(dimethylcarbamoyl)phenyl]acetic acid

Cat. No.: B6599677
CAS No.: 883715-27-3
M. Wt: 207.23 g/mol
InChI Key: ADKJFPTXIMSUKG-UHFFFAOYSA-N
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Description

2-[4-(dimethylcarbamoyl)phenyl]acetic acid is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of a dimethylcarbamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylcarbamoyl)phenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(dimethylcarbamoyl)benzaldehyde.

    Formation of Intermediate: The benzaldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to form 4-(dimethylcarbamoyl)phenylacetic acid.

    Final Product: The final step involves the hydrolysis of the ester to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylcarbamoyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-[4-(dimethylcarbamoyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylcarbamoyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

2-[4-(dimethylcarbamoyl)phenyl]acetic acid can be compared with other similar compounds, such as:

    4-(dimethylcarbamoyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.

    4-(dimethylcarbamoyl)phenylacetic acid: Similar structure but without the additional acetic acid group.

    4-(dimethylcarbamoyl)phenylpropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylcarbamoyl group with a phenylacetic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)11(15)9-5-3-8(4-6-9)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKJFPTXIMSUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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